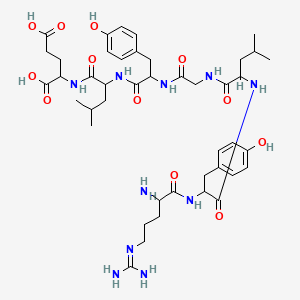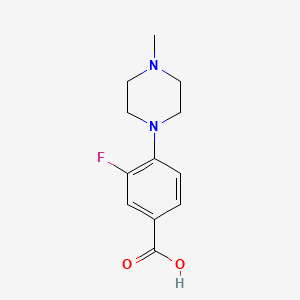
5-Brom-7-ethyl-1H-indazol
Übersicht
Beschreibung
5-Bromo-7-ethyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5th position and an ethyl group at the 7th position makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
- Studied for its antimicrobial properties against various bacterial and fungal strains .
Medicine:
- Explored as a lead compound in drug discovery programs targeting neurological disorders and inflammatory diseases .
Industry:
Wirkmechanismus
Target of Action
5-Bromo-7-ethyl-1H-indazole is a heterocyclic compound that is part of the indazole family . Indazoles are known to interact with various targets, including kinases such as CHK1 and CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Indazoles are known to inhibit, regulate, and modulate their targets . For instance, they can inhibit CHK1 and CHK2 kinases, potentially leading to cell cycle arrest . They can also modulate h-sgk, which could affect cell volume regulation .
Biochemical Pathways
Indazoles are known to influence various pathways due to their interaction with different targets . For example, the inhibition of CHK1 and CHK2 kinases could affect the cell cycle regulation pathway .
Result of Action
Indazoles are known to have various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The specific effects of 5-Bromo-7-ethyl-1H-indazole would depend on its interaction with its targets and the resulting changes in cellular processes.
Biochemische Analyse
Biochemical Properties
5-Bromo-7-ethyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival. 5-Bromo-7-ethyl-1H-indazole acts as an inhibitor of PI3K, thereby modulating the signaling pathways associated with this enzyme . Additionally, this compound has been shown to interact with other kinases and receptors, affecting their downstream signaling cascades.
Cellular Effects
The effects of 5-Bromo-7-ethyl-1H-indazole on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromo-7-ethyl-1H-indazole can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain phases. Furthermore, 5-Bromo-7-ethyl-1H-indazole impacts cellular metabolism by modulating the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-7-ethyl-1H-indazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For example, 5-Bromo-7-ethyl-1H-indazole binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, 5-Bromo-7-ethyl-1H-indazole can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-7-ethyl-1H-indazole have been studied over various time periods. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Bromo-7-ethyl-1H-indazole remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Prolonged exposure may also lead to adaptive responses in cells, such as upregulation of compensatory pathways.
Dosage Effects in Animal Models
The effects of 5-Bromo-7-ethyl-1H-indazole vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as tumor growth inhibition and reduction of inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. The threshold for these effects depends on the specific animal model and the duration of exposure. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
5-Bromo-7-ethyl-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 5-Bromo-7-ethyl-1H-indazole can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. These interactions can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 5-Bromo-7-ethyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, 5-Bromo-7-ethyl-1H-indazole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as tissue perfusion and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 5-Bromo-7-ethyl-1H-indazole plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 5-Bromo-7-ethyl-1H-indazole may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may localize to the mitochondria, affecting mitochondrial function and inducing apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 7-ethyl-1H-indazole: One common method involves the bromination of 7-ethyl-1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors such as 2-bromo-1-(2-ethylphenyl)hydrazine with suitable reagents under acidic or basic conditions to form the indazole ring.
Industrial Production Methods: Industrial production methods for 5-Bromo-7-ethyl-1H-indazole often involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-7-ethyl-1H-indazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
- Substituted indazoles with various functional groups.
- Biaryl compounds through coupling reactions.
- Oxidized or reduced derivatives with modified electronic properties .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1H-indazole: Lacks the ethyl group at the 7th position, which may affect its biological activity and selectivity.
7-Ethyl-1H-indazole: Lacks the bromine atom at the 5th position, which may influence its reactivity and binding properties.
5-Chloro-7-ethyl-1H-indazole: Similar structure with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness: 5-Bromo-7-ethyl-1H-indazole is unique due to the presence of both the bromine atom and the ethyl group, which confer specific electronic and steric properties. These features can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Eigenschaften
IUPAC Name |
5-bromo-7-ethyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-6-3-8(10)4-7-5-11-12-9(6)7/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSIDFXINVIZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC2=C1NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610772 | |
| Record name | 5-Bromo-7-ethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635712-49-1 | |
| Record name | 5-Bromo-7-ethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-ethyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
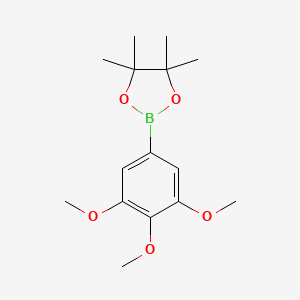
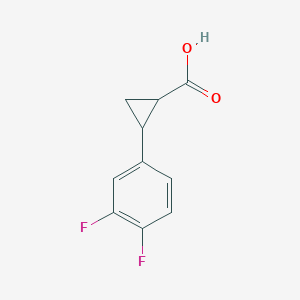
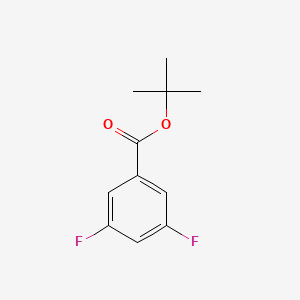
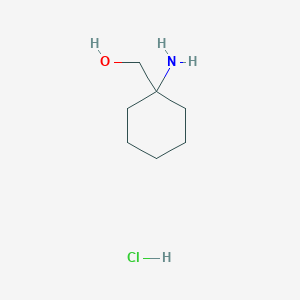
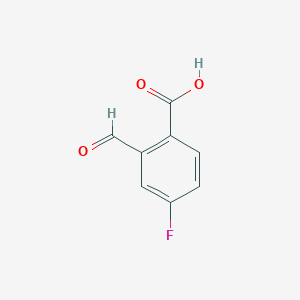

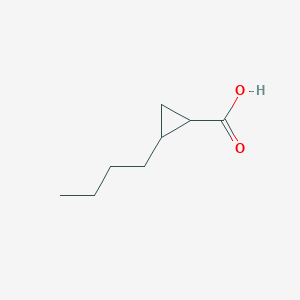
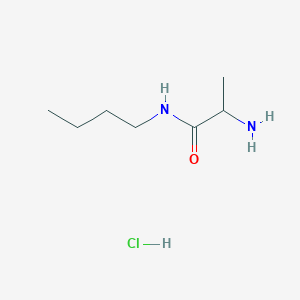
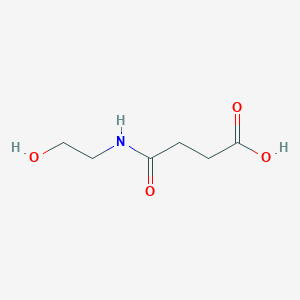

![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)

